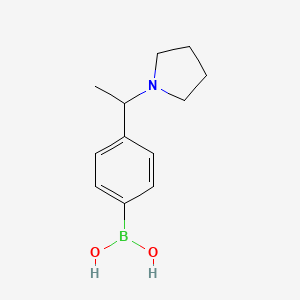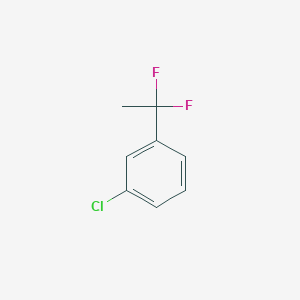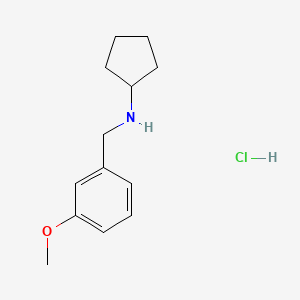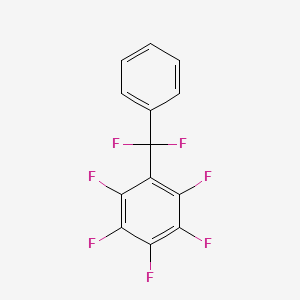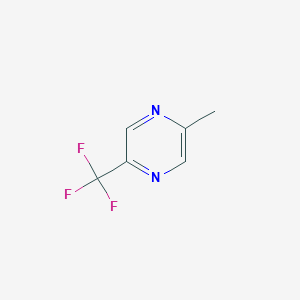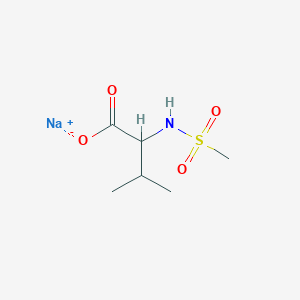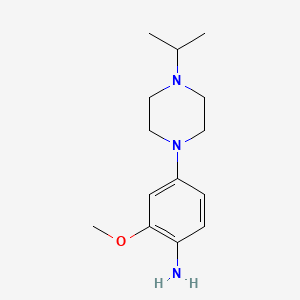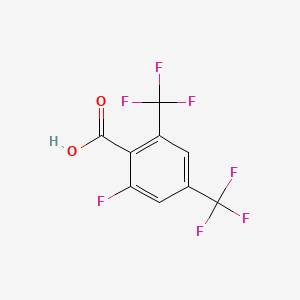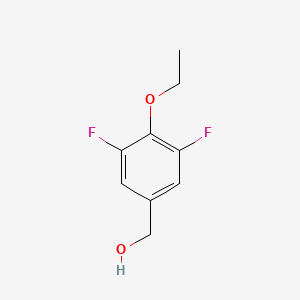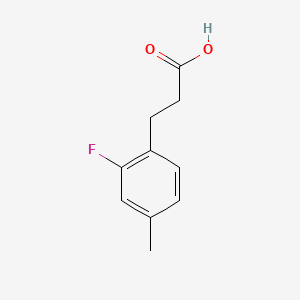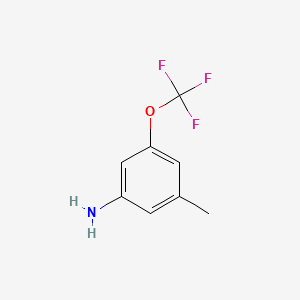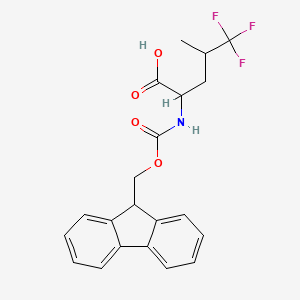
Fmoc-5,5,5-trifluoro-DL-leucine
描述
Fmoc-5,5,5-trifluoro-DL-leucine is a derivative of leucine, an essential amino acid. This compound is characterized by the presence of a trifluoromethyl group attached to the leucine backbone, and it is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protection makes it particularly useful in solid-phase peptide synthesis and proteomics studies .
作用机制
Target of Action
Fmoc-5,5,5-trifluoro-DL-leucine is an analog of the amino acid leucine . Its primary targets are proteins that incorporate leucine during synthesis. Leucine is one of the more simple amino acids with an isobutyl group as the side chain .
Mode of Action
This compound interacts with its targets by being incorporated into proteins during peptide synthesis . The Fmoc group is typically removed with a base such as pyridine .
Biochemical Pathways
The compound affects the biochemical pathways involved in protein synthesis. By incorporating into proteins, it can alter their structure and function, potentially leading to changes in cellular processes .
Result of Action
The incorporation of this compound into proteins can lead to the synthesis of highly fluorinated peptides . This can increase their thermal stability , potentially affecting protein function and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-5,5,5-trifluoro-DL-leucine typically involves the introduction of a trifluoromethyl group to the leucine molecule. This can be achieved through various synthetic routes, including:
Direct Fluorination: Using reagents like trifluoromethyl iodide in the presence of a base.
Substitution Reactions: Starting from a suitable leucine derivative and introducing the trifluoromethyl group via nucleophilic substitution
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: For more efficient and scalable production
化学反应分析
Types of Reactions
Fmoc-5,5,5-trifluoro-DL-leucine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Reduction of the trifluoromethyl group to a methyl group.
Substitution: Replacement of the trifluoromethyl group with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate.
Reducing Agents: Like lithium aluminum hydride.
Nucleophiles: For substitution reactions, such as sodium azide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces oxo derivatives.
Reduction: Produces methylated leucine derivatives.
Substitution: Produces various substituted leucine derivatives
科学研究应用
Fmoc-5,5,5-trifluoro-DL-leucine has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of highly fluorinated peptides, which are valuable in studying protein-protein interactions and enzyme mechanisms
Biology: Incorporated into peptides to study their stability and interactions within biological systems
Medicine: Potential use in drug development due to its unique properties and stability
Industry: Used in the production of specialized peptides for various industrial applications
相似化合物的比较
Similar Compounds
5,5,5-Trifluoro-DL-leucine: A non-Fmoc protected version used in similar applications
3,3,3-Trifluoro-DL-alanine: Another trifluoromethylated amino acid used in peptide synthesis
4,4,4,4′,4′,4′-Hexafluoro-DL-valine: A highly fluorinated amino acid used for similar purposes
Uniqueness
Fmoc-5,5,5-trifluoro-DL-leucine is unique due to its Fmoc protection, which makes it particularly suitable for solid-phase peptide synthesis. The trifluoromethyl group also imparts unique properties, such as increased thermal stability and resistance to enzymatic degradation .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5,5,5-trifluoro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3NO4/c1-12(21(22,23)24)10-18(19(26)27)25-20(28)29-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17-18H,10-11H2,1H3,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITBKIGOBMSJBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661507 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777946-04-0 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5,5,5-trifluoroleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


